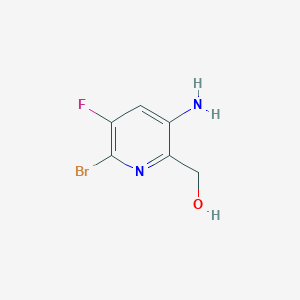

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol

Description

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6BrFN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of amino, bromo, and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Properties

Molecular Formula |

C6H6BrFN2O |

|---|---|

Molecular Weight |

221.03 g/mol |

IUPAC Name |

(3-amino-6-bromo-5-fluoropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H6BrFN2O/c7-6-3(8)1-4(9)5(2-11)10-6/h1,11H,2,9H2 |

InChI Key |

DQPBKKKTRZZQQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1F)Br)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and fluorination of pyridine, followed by the introduction of the amino group and the methanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.

Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol has shown promise as a lead compound in drug development due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are shown in the table below:

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18-23 | 32 |

| Escherichia coli | 15-20 | 64 |

| Candida albicans | 20 | 16 |

These results suggest that the compound could be developed into a new class of antimicrobial agents.

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 42 ± 4 |

| L1210 (Murine leukemia) | 30 ± 2 |

| CEM (Human T-lymphocyte) | 28 ± 1 |

These findings indicate that (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol may possess significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

Several studies have focused on the biological activity of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol and related compounds:

- Structure-Activity Relationship Studies : Research has shown that modifications in substituents significantly affect antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups enhances potency against various pathogens.

- Molecular Docking Studies : These studies have predicted the binding affinity of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms.

- Synthesis and Derivatives : The synthesis of this compound typically involves a condensation reaction with other reagents, leading to derivatives that may exhibit enhanced biological activities. For example, derivatives with additional halogen substitutions have been explored for improved efficacy against resistant bacterial strains.

Material Science Applications

In addition to its biological applications, (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is being investigated for use in material science:

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming stable metal complexes that exhibit unique electronic properties suitable for catalysis.

- Polymer Chemistry : Its derivatives are being studied for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (3-Bromo-5-fluoropyridin-2-yl)methanol

- (6-Bromo-3-fluoropyridin-2-yl)methanol

- (6-Bromo-2-fluoropyridin-3-yl)methanol

Uniqueness

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is unique due to the presence of the amino group in addition to the bromo and fluoro substituents. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H8BrFN2O

- Molecular Weight : 221.05 g/mol

The presence of both amino and halogen substituents contributes to its biological activity, particularly in the context of enzyme inhibition and potential anticancer properties.

Research indicates that (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol may act through various mechanisms:

- Inhibition of p38 MAPK Pathway : This compound has been linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cellular responses to stress and inflammation. Inhibition of p38 MAPK can lead to reduced production of pro-inflammatory cytokines like TNF-alpha, making it a potential anti-inflammatory agent .

- Anticancer Activity : The compound shows promise as an anticancer agent by targeting specific cancer pathways. It has been evaluated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Table 1: Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol against human cancer cell lines, including HeLa and Hep-G2. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anti-inflammatory effects of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol. The study found that treatment with this compound led to decreased levels of inflammatory markers in vitro, supporting its role as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol, considering functional group compatibility and yield?

Methodological Answer:

The synthesis typically involves halogenation and reduction steps. For example:

- Halogenation : Introduce bromine at the 6-position of a pre-functionalized pyridine scaffold under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–25°C) .

- Reduction : Reduce the carbonyl group (e.g., in a precursor like 3-amino-6-bromo-5-fluoropyridine-2-carbaldehyde) using LiAlH₄ in anhydrous THF. Note that LiAlH₄ may require careful handling to avoid over-reduction or side reactions with amino groups .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (≥95% purity recommended) .

Advanced: How to resolve contradictory crystallographic data when determining the structure of this compound?

Methodological Answer:

Contradictions in crystallographic data (e.g., bond lengths, angles) may arise from disordered substituents or twinning. Strategies include:

- Refinement Tools : Use SHELXL for small-molecule refinement, which allows manual adjustment of occupancy factors and thermal parameters for disordered atoms .

- Cross-Validation : Compare X-ray data with NMR (e.g., H and C) and FTIR results to validate substituent positions. For example, H NMR can confirm the presence of the methanol (-CH₂OH) group via a triplet near δ 4.5 ppm .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify the methanol group (-CH₂OH, δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The amino group (-NH₂) may appear as a broad singlet (δ 2.5–3.5 ppm) .

- F NMR: Detect the fluorine substituent (δ -110 to -120 ppm for meta-fluorine on pyridine) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~261.0 Da).

- FTIR : Look for O-H stretches (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Advanced: How to analyze the electronic effects of bromo and fluoro substituents on the pyridine ring's reactivity?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., using Gaussian) to map electron density. The electron-withdrawing bromo and fluoro groups reduce electron density at the 2- and 5-positions, directing electrophilic attacks to the 4-position .

- Kinetic Experiments : Compare reaction rates of bromo/fluoro-substituted derivatives vs. unsubstituted analogs in nucleophilic substitution (e.g., SNAr). For example, monitor the displacement of bromine with amines under varying pH .

Basic: What are the stability considerations for storing (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol?

Methodological Answer:

- Storage Conditions : Store in amber vials under argon at –20°C to prevent oxidation of the amino group and hydrolysis of the C-Br bond.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., dehalogenation or oxidation to carboxylic acids) .

Advanced: How to design experiments to study the compound's potential as a kinase inhibitor?

Methodological Answer:

- Biochemical Assays :

- Enzyme Inhibition : Test against recombinant kinases (e.g., EGFR, JAK2) using ADP-Glo™ assays. Use staurosporine as a positive control.

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .

- Structural Studies : Co-crystallize the compound with target kinases and solve structures via X-ray crystallography. Analyze binding interactions (e.g., hydrogen bonds with the methanol group) .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Dehalogenated Byproducts : Detect via LC-MS (e.g., loss of Br, [M+H]⁺ ~181.0 Da).

- Oxidation Products : Identify 3-amino-5-fluoropyridine-2-carboxylic acid via FTIR (C=O stretch ~1700 cm⁻¹) .

- Purification : Use preparative HPLC with a C18 column (gradient: 5→95% acetonitrile in water) to separate impurities .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective reduction (e.g., Corey-Bakshi-Shibata catalyst) to retain configuration at the methanol-bearing carbon .

- Low-Temperature Reactions : Conduct reactions at –78°C to slow racemization.

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>98% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.